molecular formula C11H14O3 B14178377 4-(4-Methyl-1,3-dioxan-2-yl)phenol CAS No. 902262-79-7

4-(4-Methyl-1,3-dioxan-2-yl)phenol

Cat. No.: B14178377
CAS No.: 902262-79-7
M. Wt: 194.23 g/mol
InChI Key: RPFVSEYEVXVMEL-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-dioxan-2-yl)phenol is a phenolic compound characterized by a 1,3-dioxane ring substituted with a methyl group at the 4-position and a phenolic hydroxyl group at the para-position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₃ (molecular weight: 194.23 g/mol).

Properties

CAS No.

902262-79-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-methyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11-12H,6-7H2,1H3

InChI Key

RPFVSEYEVXVMEL-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 4-methyl-1,3-dioxane with phenol under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring and subsequent attachment to the phenol group . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dioxane ring or the phenol group, leading to different reduced products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .

Scientific Research Applications

4-(4-Methyl-1,3-dioxan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dioxane ring may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Dioxane vs. Dioxolane Derivatives

The distinction between 1,3-dioxane (6-membered ring) and 1,3-dioxolane (5-membered ring) significantly impacts physicochemical and biological properties.

Compound Name CAS No. Ring Type Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(4-Methyl-1,3-dioxan-2-yl)phenol Not specified Dioxane C₁₁H₁₄O₃ 194.23 Methyl (C4), phenol (para)
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol 68527-74-2 Dioxolane C₁₁H₁₄O₄ 210.23 Methyl (C4), methoxy (C2)
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol 6329-01-7 Dioxane C₁₂H₁₆O₄ 224.25 Methyl (C4), methoxy (C2)
  • Key Differences: Ring Size: Dioxolane derivatives (5-membered) exhibit higher ring strain but enhanced reactivity compared to dioxane derivatives (6-membered) .

Bioactivity: Fungicidal and Herbicidal Activity

Dioxane/dioxolane derivatives with triazole or halogen substituents show potent antifungal and herbicidal activity by inhibiting ergosterol biosynthesis (targeting CYP51 P450 enzymes).

Compound Name (Example) Substituents IC₅₀ (Duckweed, μM) EC₅₀ (Rhizoctonia solani, mg/L)
D17 (1-((2-(4-chlorophenyl)-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole) 4-Chlorophenyl, triazole 20.5 ± 9.0 7.31 ± 0.67
D22 (1-((5-methyl-2-(4-(trifluoromethyl)phenyl)-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole) 4-CF₃, triazole 24.0 ± 11.0 17.32 ± 1.23
Difenoconazole (Control) Chlorophenyl, triazole 8.0 ± 3.1 8.93 ± 0.91
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Chloro (-Cl) and trifluoromethyl (-CF₃) substituents enhance binding to CYP51 via hydrophobic interactions .
    • Ring Size : Dioxane derivatives (e.g., D17) exhibit higher activity than dioxolane analogues due to better enzyme fit .

Physical Properties

Substituents and ring size influence boiling points, densities, and solubility.

Compound Name Boiling Point (°C) Density (g/cm³) LogP
2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol 352.4 (760 mmHg) 1.149 2.22
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol Not reported Not reported 3.94*
Vanillin propylene glycol acetal (dioxolane derivative) Not reported Not reported 1.52
  • Key Trends :
    • Methoxy and ethoxy groups increase hydrophobicity (higher LogP), improving membrane permeability .
    • Larger substituents (e.g., 5,5-dimethyl in dioxane) reduce volatility .

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